molecular formula C11H18O2 B1624152 Bornyl formate CAS No. 7492-41-3

Bornyl formate

Cat. No.: B1624152
CAS No.: 7492-41-3
M. Wt: 182.26 g/mol
InChI Key: RDWUNORUTVEHJF-IQJOONFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl formate is typically synthesized by heating a mixture of formic acid or acetic anhydride with d-bornyl alcohol to 50°C . This reaction forms the ester bond between the bornyl alcohol and the formic acid, resulting in the production of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors where the reactants are mixed and heated under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: Bornyl formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: It can be reduced to form bornyl alcohol.

    Substitution: The formate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used to substitute the formate group, depending on the desired product.

Major Products Formed:

    Oxidation: this compound can be converted to bornyl acetate or other oxidized products.

    Reduction: The major product is bornyl alcohol.

    Substitution: Depending on the nucleophile used, different substituted bornyl derivatives can be formed.

Scientific Research Applications

Bornyl formate has several applications in scientific research, including:

Properties

CAS No.

7492-41-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m0/s1

InChI Key

RDWUNORUTVEHJF-IQJOONFLSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC=O

SMILES

CC1(C2CCC1(C(C2)OC=O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC=O)C)C

density

1.007-1.013 (20°)

physical_description

Colourless liquid;  Green, earthy refreshing aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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